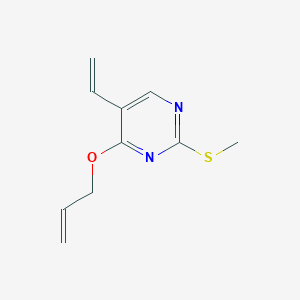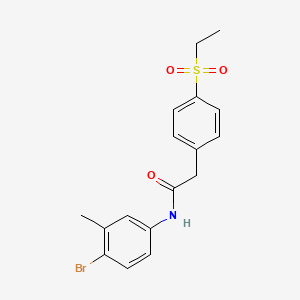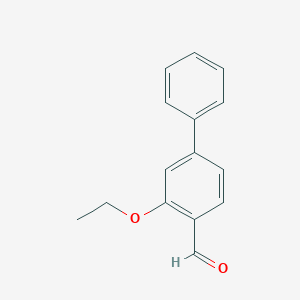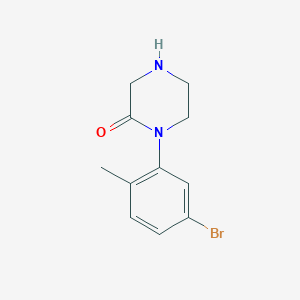
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group, a hydroxymethyl group, and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the directed ortho-metalation (DoM) of pyridine derivatives followed by borylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the amino and hydroxymethyl groups.
6-Aminopyridin-3-ylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Pyridinylboronic acid: Similar structure but with different substitution pattern.
Uniqueness
6-Amino-5-(hydroxymethyl)pyridin-3-ylboronic acid is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and related fields.
Propriétés
Formule moléculaire |
C6H9BN2O3 |
|---|---|
Poids moléculaire |
167.96 g/mol |
Nom IUPAC |
[6-amino-5-(hydroxymethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-2,10-12H,3H2,(H2,8,9) |
Clé InChI |
CBQQBCJKDLKTTI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N)CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)





![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)



![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)

